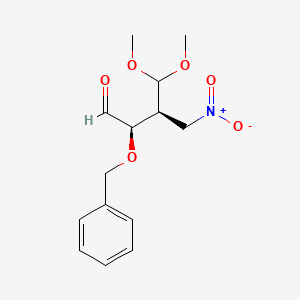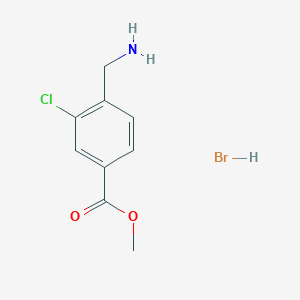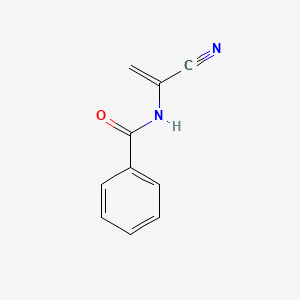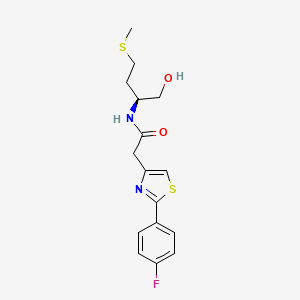
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal is an organic compound with a complex structure that includes benzyloxy, dimethoxy, and nitromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal typically involves multiple steps, starting from simpler precursors. One common approach is to use a benzyloxy-protected intermediate, which is then subjected to various chemical transformations to introduce the dimethoxy and nitromethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitromethyl group to an amine or other functional groups.
Substitution: The benzyloxy and dimethoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving nitro compounds.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific stereochemistry and functional groups.
Mechanism of Action
The mechanism by which (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal exerts its effects depends on the specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, often through its functional groups. The benzyloxy and nitromethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the dimethoxy groups can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(methyl)butanal: Similar structure but lacks the nitro group, leading to different reactivity and applications.
(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(hydroxymethyl)butanal:
Uniqueness
The presence of the nitromethyl group in (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal makes it unique compared to similar compounds. This group can participate in specific reactions and interactions that are not possible with other functional groups, making the compound valuable in certain synthetic and research applications.
Properties
CAS No. |
921935-28-6 |
|---|---|
Molecular Formula |
C14H19NO6 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(2R,3S)-4,4-dimethoxy-3-(nitromethyl)-2-phenylmethoxybutanal |
InChI |
InChI=1S/C14H19NO6/c1-19-14(20-2)12(8-15(17)18)13(9-16)21-10-11-6-4-3-5-7-11/h3-7,9,12-14H,8,10H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
JLYIRJWMUNTNGZ-STQMWFEESA-N |
Isomeric SMILES |
COC([C@@H](C[N+](=O)[O-])[C@H](C=O)OCC1=CC=CC=C1)OC |
Canonical SMILES |
COC(C(C[N+](=O)[O-])C(C=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)
![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)
![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B12625249.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)

![4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol](/img/structure/B12625266.png)


